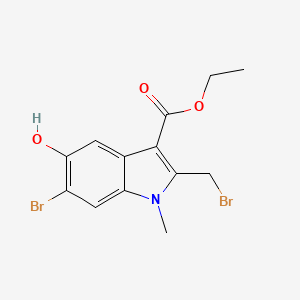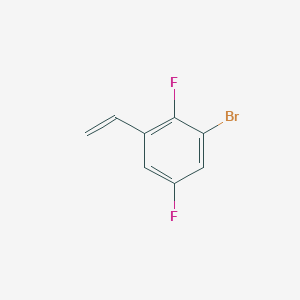
Ianthelliformisamine A TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ianthelliformisamine A TFA is synthesized through the condensation of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid with Boc-protected polyamine, followed by Boc-deprotection using trifluoroacetic acid (TFA) . The reaction is typically carried out in dichloromethane at 0°C, yielding the compound as a TFA salt .
Industrial Production Methods
The use of standard organic synthesis techniques and reagents makes it feasible for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Ianthelliformisamine A TFA undergoes various chemical reactions, including:
Condensation Reactions: Formation of the compound through the condensation of acrylic acid derivatives with polyamines.
Deprotection Reactions: Removal of Boc-protecting groups using TFA.
Common Reagents and Conditions
Condensation: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid, Boc-protected polyamine, dichloromethane, 0°C.
Deprotection: Trifluoroacetic acid, dichloromethane.
Major Products Formed
The major product formed from these reactions is this compound, which is obtained as a TFA salt .
Wissenschaftliche Forschungsanwendungen
Ianthelliformisamine A TFA has a wide range of scientific research applications, including:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Ianthelliformisamine A TFA is part of a novel class of bromotyrosine-derived antibacterial agents, including Ianthelliformisamine B and Ianthelliformisamine C . Compared to its analogues, this compound has shown more potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Other similar compounds include bromotyrosine derivatives from marine sponges, which also exhibit antibacterial properties .
Eigenschaften
Molekularformel |
C24H34Br2F6N4O6 |
|---|---|
Molekulargewicht |
748.3 g/mol |
IUPAC-Name |
(E)-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H32Br2N4O2.2C2HF3O2/c1-28-20-17(21)14-16(15-18(20)22)6-7-19(27)26-13-5-12-25-10-3-2-9-24-11-4-8-23;2*3-2(4,5)1(6)7/h6-7,14-15,24-25H,2-5,8-13,23H2,1H3,(H,26,27);2*(H,6,7)/b7-6+;; |
InChI-Schlüssel |
DZMPXFAEQQJZAQ-KMXZHCNGSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1Br)/C=C/C(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
COC1=C(C=C(C=C1Br)C=CC(=O)NCCCNCCCCNCCCN)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


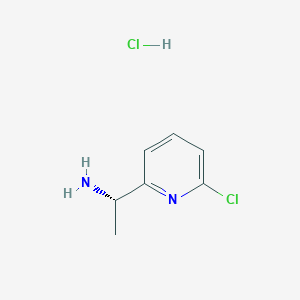
![2-[2-(4-Chloro-2,6-dimethylphenoxy)-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13436526.png)

![(4E)-2-{[(tert-Butoxy)carbonyl]amino}-5-phenylpent-4-enoic acid](/img/structure/B13436549.png)
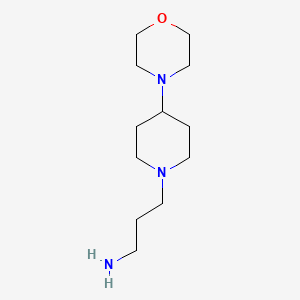


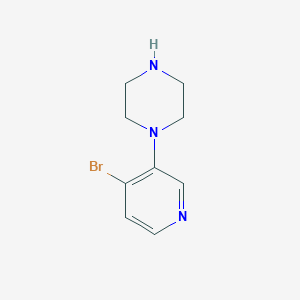
![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)
![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

